molecular formula C7H4ClNO3 B195315 6-Hydroxychlorzoxazone CAS No. 1750-45-4

6-Hydroxychlorzoxazone

Katalognummer: B195315
CAS-Nummer: 1750-45-4
Molekulargewicht: 185.56 g/mol
InChI-Schlüssel: AGLXDWOTVQZHIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

6-Hydroxychlorzoxazon durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe kann unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

    Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6-Hydroxychlorzoxazone (6-OH-CZX) is a significant metabolite of chlorzoxazone, primarily formed through the action of cytochrome P450 2E1 (CYP2E1). This compound has garnered attention due to its implications in pharmacokinetics, enzyme activity, and potential clinical applications. This article presents a detailed overview of the biological activity of this compound, including its metabolic pathways, pharmacokinetic parameters, and relevant case studies.

Metabolic Pathways

Chlorzoxazone is primarily metabolized in the liver by CYP2E1 to form this compound. The enzymatic conversion is critical for understanding the pharmacological effects and potential toxicity of chlorzoxazone. The metabolic pathway can be summarized as follows:

  • Substrate : Chlorzoxazone
  • Enzyme : Cytochrome P450 2E1 (CYP2E1)
  • Product : this compound

The reaction kinetics have been characterized using various methods, including electrochemical techniques. A recent study demonstrated that the maximal reaction rate (VmaxV_{max}) for the formation of 6-OH-CZX was 1.64±0.08min11.64\pm 0.08\,\text{min}^{-1} with a Michaelis constant (KMK_M) of 78±9μM78\pm 9\,\mu M .

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been extensively studied in various populations, including liver transplant patients and healthy controls. Key parameters include:

ParameterLiver Transplant Patients (n=7)Healthy Control Subjects (n=16)
Plasma C max (ng/ml)3046.4±1848.53046.4\pm 1848.5*1617.5±319.91617.5\pm 319.9
Plasma t 1/2 (hr)2.1±0.52.1\pm 0.5*1.4±0.41.4\pm 0.4
Urinary recovery (mg)172.6±21.0172.6\pm 21.0158.6±37.1158.6\pm 37.1
Apparent oral clearance (CL/F) (ml/min)1181.7±908.31181.7\pm 908.3*407.4±220.1407.4\pm 220.1

*Significantly different from healthy controls (p < 0.05).

These findings indicate that CYP2E1 activity is significantly enhanced in liver transplant patients shortly after surgery, suggesting alterations in drug metabolism during recovery .

Study on Liver Transplant Patients

In a study involving liver transplant patients administered chlorzoxazone as part of a multiprobe CYP cocktail, the metabolic ratio of chlorzoxazone to its hydroxylated form was significantly elevated during the first month post-transplantation compared to healthy controls . The study concluded that this elevation indicates enhanced CYP2E1 activity, which gradually normalizes over time.

Pharmacokinetic Observations in Diabetic Rats

Research involving LCD rats (liver cirrhosis with diabetes mellitus) showed that while total liver protein decreased significantly, the expression of CYP2E1 increased by 124%. However, intrinsic clearance for the formation of 6-OH-CZX remained comparable between LCD and control rats . This suggests that while liver disease may affect overall metabolism, specific enzyme activities can remain intact or even increase.

Electrochemical Detection Methods

Recent advancements have introduced electrochemical methods for detecting and quantifying this compound directly from biological samples without extensive sample preparation . This method enhances sensitivity and specificity in measuring enzyme activity related to CYP2E1.

Q & A

Basic Questions

Q. What is the role of 6-hydroxychlorzoxazone in assessing CYP2E1 activity?

  • This compound is the primary metabolite of chlorzoxazone, a probe substrate for CYP2E1. Its formation rate in human liver microsomes (HLMs) is used to quantify CYP2E1 activity. Standard protocols involve incubating HLMs with chlorzoxazone at 37°C, stopping the reaction with acetonitrile, and quantifying the metabolite via HPLC with UV detection at 295 nm. Internal standards like coumarin ensure analytical precision .

Q. What analytical methods are commonly used to quantify this compound?

  • High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key parameters include a C18 column (e.g., LaChrom C18), mobile phase (50 mM KH₂PO₄ pH 4.5/acetonitrile, 80:20 v/v), and flow rate of 1.0 mL/min. Electrochemical methods, such as square-wave voltammetry (SWV), offer alternative quantification with a detection limit of 0.11 µM and sensitivity of 0.016 µA/µM .

Q. How should samples be prepared for this compound analysis in HLMs?

  • Samples are prepared by incubating HLMs with chlorzoxazone (150 µM) at 37°C for 30 minutes. The reaction is stopped with acetonitrile, centrifuged (15,000 rpm, 5 min), and the supernatant analyzed via HPLC. Coumarin is added as an internal standard to control for variability .

Advanced Research Questions

Q. How do phospholipid compositions influence CYP2E1-mediated metabolism of chlorzoxazone to this compound?

  • Reconstitution experiments show that phospholipids like DLPC (dilauroylphosphatidylcholine) and PE+PS (phosphatidylethanolamine + phosphatidylserine) modulate CYP2E1 activity. For example, replacing PE+PS with DLPC reduces this compound formation by 40–60%, highlighting the need to standardize lipid environments in in vitro assays .

Q. What experimental strategies resolve discrepancies between HPLC and electrochemical quantification of this compound?

  • Cross-validation using spiked samples and matrix-matched calibration curves can address method-specific biases. Electrochemical methods (e.g., SWV) are prone to interference from chlorzoxazone oxidation peaks at 0.896–1.120 V, necessitating peak deconvolution. HPLC remains preferable for complex biological matrices due to higher specificity .

Q. How do disease states like diabetes or liver cirrhosis affect this compound pharmacokinetics?

  • In diabetic rat models, CYP2E1 induction increases this compound formation by 2–3 fold. Conversely, liver cirrhosis reduces metabolite clearance due to impaired enzyme activity, requiring dose adjustments in pharmacokinetic studies .

Q. What role does cytochrome b5 play in modulating CYP2E1 activity toward chlorzoxazone?

  • Cytochrome b5 enhances CYP2E1 efficiency by stabilizing the enzyme-substrate complex. Mutations in β5 anionic residues (e.g., D58G/D65G) reduce this compound formation by 30–50%, suggesting electrostatic interactions are critical for catalytic activity .

Q. How can in vitro models like HepaRG cells improve studies of this compound in drug-induced liver injury (DILI)?

  • HepaRG cells, which retain CYP2E1 activity, are incubated with chlorzoxazone (300 µM) for 6 hours. Metabolite quantification via LC-MS/MS allows assessment of CYP2E1-mediated toxicity in nonalcoholic fatty liver disease (NAFLD) models, mimicking human metabolic pathways .

Q. What are the challenges in detecting this compound in non-mammalian systems (e.g., liver flukes)?

  • In Opisthorchis felineus, ketoconazole (40 µM) inhibits CYP-like activity, reducing this compound production by 70%. However, background interference in chromatograms requires rigorous validation using spiked standards and inhibitor controls .

Q. How can electrochemical sensors streamline high-throughput screening of CYP2E1 activity?

  • Screen-printed electrodes (SPEs) detect this compound oxidation peaks at 0.2 V (vs. Ag/AgCl) with a linear range of 0.1–1 µM. This method avoids costly HPLC setups but requires pH optimization (7.4) and NaCl (50 mM) to stabilize signals .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in metabolite quantification often arise from matrix effects (e.g., phospholipid interference in HLMs) or inhibitor carryover. Include negative controls (e.g., β5-free assays) and validate with multiple detection methods .
  • Ethical Compliance : For in vivo studies, adhere to guidelines for diabetic or cirrhotic animal models, including approval from institutional ethics committees .
  • Instrumentation : HPLC systems (e.g., Hitachi Chromaster) must be calibrated daily using fresh standards to avoid retention time drift .

Eigenschaften

IUPAC Name

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXDWOTVQZHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169919
Record name 6-Hydroxychlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-45-4
Record name 6-Hydroxychlorzoxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1750-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxychlorzoxazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1750-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxychlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-hydroxybenzoxazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXYCHLORZOXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-hydroxychlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75152203
6-Hydroxychlorzoxazone
CID 75152203
6-Hydroxychlorzoxazone
CID 75152203
6-Hydroxychlorzoxazone
CID 75152203
6-Hydroxychlorzoxazone
CID 75152203
6-Hydroxychlorzoxazone
CID 75152203
6-Hydroxychlorzoxazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.